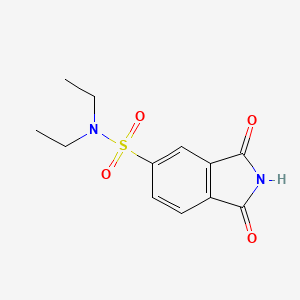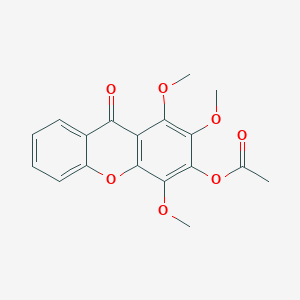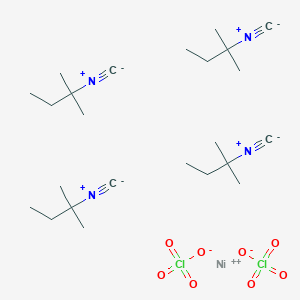
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate is a coordination compound with the molecular formula C24H44Cl2N4NiO8. It is composed of nickel(2+) ions coordinated with 2-isocyano-2-methylbutane ligands and diperchlorate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate typically involves the reaction of nickel(2+) salts with 2-isocyano-2-methylbutane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(2+) ions to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2-isocyano-2-methylbutane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of nickel, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Mechanism of Action
The mechanism of action of 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel(2+) ions serve as the central metal atoms, while the 2-isocyano-2-methylbutane ligands provide stability and reactivity. The diperchlorate anions balance the charge and contribute to the compound’s overall stability .
Comparison with Similar Compounds
Similar Compounds
Nickel(2+) perchlorate–2-isocyano-2-methylbutane (1/2/4): A similar coordination compound with different stoichiometry.
Nickel(2+), tetrakis(2-isocyano-2-methylbutane)-, diperchlorate: Another variant with a different ligand arrangement.
Uniqueness
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate is unique due to its specific ligand arrangement and the presence of diperchlorate anions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
106859-37-4 |
|---|---|
Molecular Formula |
C24H44Cl2N4NiO8 |
Molecular Weight |
646.2 g/mol |
IUPAC Name |
2-isocyano-2-methylbutane;nickel(2+);diperchlorate |
InChI |
InChI=1S/4C6H11N.2ClHO4.Ni/c4*1-5-6(2,3)7-4;2*2-1(3,4)5;/h4*5H2,1-3H3;2*(H,2,3,4,5);/q;;;;;;+2/p-2 |
InChI Key |
RCVUMBRGCRVPLS-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


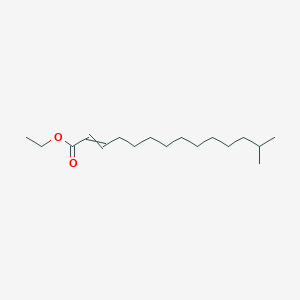
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

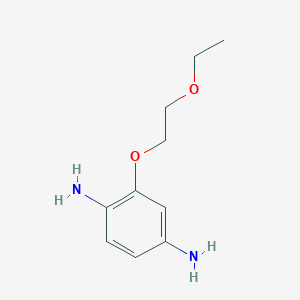

![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
